Boc-Ser-OBzl
Description
Contextualizing Protected Amino Acid Derivatives in Modern Organic Synthesis
Protected amino acid derivatives are foundational to the synthesis of peptides, peptidomimetics, and other biologically relevant molecules. By selectively masking reactive sites, these derivatives ensure that chemical reactions proceed as intended, preventing unwanted side reactions and degradation.
The journey of peptide synthesis has been marked by significant advancements in protecting group strategies. Early methods often involved less selective and more demanding reaction conditions. The introduction of the tert-butyloxycarbonyl (Boc) group for α-amino protection by Merrifield in the 1960s was a pivotal moment, enabling the development of solid-phase peptide synthesis (SPPS) nih.gov. The Boc group is acid-labile, typically removed by trifluoroacetic acid (TFA), and its orthogonality to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) has been a cornerstone of modern peptide chemistry total-synthesis.comamericanpeptidesociety.orgwikipedia.org.
Complementing amino group protection, carboxyl groups are frequently protected as esters. Benzyl (B1604629) esters (OBzl) are commonly employed for carboxyl protection due to their relative stability and their removal via catalytic hydrogenolysis or strong acidic conditions libretexts.orgwikipedia.orgvaia.compeptide.com. In the classical Boc/Bzl strategy, both groups are acid-labile, but their differential lability under varying acid strengths allows for a degree of selective removal, often referred to as quasi-orthogonality peptide.combiosynth.com. The continuous refinement of these strategies has led to more efficient, selective, and milder methods for constructing complex peptide chains openaccessjournals.compurdue.edu.
Serine, an amino acid characterized by its hydroxyl side chain, offers a versatile handle for further chemical modification. Protected serine derivatives, such as Boc-Ser-OBzl, are crucial for incorporating this amino acid into larger molecular frameworks. The protection of both the α-amino group (with Boc) and the carboxyl group (with benzyl ester) allows serine to be selectively coupled into growing peptide chains without interference from its reactive hydroxyl group or the termini of the peptide chain ontosight.aijocpr.comthermofisher.com.
Beyond peptide synthesis, serine derivatives find applications in the creation of unnatural amino acids acs.orgacs.org and as ligands in catalytic systems nih.govsciforum.net. Their ability to be selectively deprotected and functionalized makes them indispensable tools for chemists aiming to construct molecules with precise three-dimensional structures and tailored biological activities jocpr.comwiley.comchemimpex.com.
The Evolution of Protecting Group Strategies in Peptide Chemistry
Nomenclature and Stereoisomeric Forms of this compound
The compound N-tert-butoxycarbonyl-L-serine benzyl ester is commonly abbreviated as Boc-L-Ser-OBzl. Its stereoisomeric counterpart is N-tert-butoxycarbonyl-D-serine benzyl ester, abbreviated as Boc-D-Ser-OBzl.
Boc-L-Ser-OBzl is the L-isomer of serine, which is the form predominantly found in naturally occurring proteins and peptides byjus.comwikipedia.org. Its academic relevance is profound, serving as a standard building block in both solid-phase and solution-phase peptide synthesis peptide.comontosight.aichemimpex.comchemicalbook.comoup.comnih.gov. Researchers utilize Boc-L-Ser-OBzl to construct a vast array of peptides, including those with therapeutic potential, bioactive peptides, and peptide-based research tools ontosight.aichemimpex.com. Its well-defined protecting groups and established synthetic protocols make it a reliable choice for many peptide synthesis endeavors.
The choice between Boc-L-Ser-OBzl and Boc-D-Ser-OBzl hinges on the specific requirements of the synthetic target. L-serine derivatives are fundamental for mimicking natural protein sequences and structures byjus.comwikipedia.org. In contrast, D-serine derivatives are employed when introducing non-natural amino acids to confer specific properties, such as resistance to proteolysis or to probe biological interactions americanpeptidesociety.orgbyjus.com. For instance, incorporating D-amino acids can significantly prolong a peptide's half-life in vivo by making it less susceptible to degradation by peptidases americanpeptidesociety.org. The stereochemistry of the amino acid is critical, as it dictates the three-dimensional structure and biological function of the resulting peptide nih.gov. Therefore, researchers carefully select between the L- and D-isomers based on the desired biological activity, stability, and conformational characteristics of the target peptide.
Data Tables
To further illustrate the concepts discussed, the following data tables provide a summary of key information.
Table 1: Comparison of Boc and Fmoc Protecting Group Strategies in SPPS
| Feature | Boc Strategy | Fmoc Strategy | References |
| N-α Protection | tert-Butyloxycarbonyl (Boc) | 9-Fluorenylmethoxycarbonyl (Fmoc) | total-synthesis.comamericanpeptidesociety.orgwikipedia.orglibretexts.org |
| N-α Deprotection | Acid-labile (e.g., TFA) | Base-labile (e.g., Piperidine) | total-synthesis.comamericanpeptidesociety.orgwikipedia.orglibretexts.org |
| Side-Chain Protection | Typically Benzyl (Bn) or tert-Butyl (tBu) | Typically Benzyl (Bn) or tert-Butyl (tBu) | peptide.combiosynth.comthermofisher.com |
| Orthogonality | Quasi-orthogonal (Boc/Bn) | Orthogonal (Fmoc/tBu) | total-synthesis.comamericanpeptidesociety.orgbiosynth.com |
| Cleavage Conditions | Moderate acid for Boc, strong acid for Bn | Base for Fmoc, acid for tBu | americanpeptidesociety.orgpeptide.combiosynth.com |
| Applications | Hydrophobic peptides, acid-sensitive peptides | Base-sensitive peptides, complex peptides | americanpeptidesociety.orgbiosynth.com |
Table 2: Key Properties and Applications of this compound Isomers
| Feature | Boc-L-Ser-OBzl | Boc-D-Ser-OBzl | References |
| CAS Number | 23680-31-1 | 141527-78-8 | chemicalbook.comguidechem.com |
| Molecular Formula | C₁₅H₂₁NO₅ | C₁₅H₂₁NO₅ | chemicalbook.comoup.com |
| Molecular Weight | 295.3 g/mol | 295.3 g/mol | chemicalbook.com |
| Melting Point | 58-60 °C (lit.) | Not specified in primary search results | |
| Optical Activity | [α]²⁰/D +20±1°, c = 2% in EtOH:H₂O (4:1) | Not specified in primary search results | |
| Primary Use | Building block for natural peptides, research | Building block for peptides with D-amino acids, drug discovery | peptide.comontosight.aichemimpex.comguidechem.comchemicalbook.comfishersci.comglpbio.com |
| Key Applications | Peptide synthesis, peptidomimetics, research | Peptide synthesis, enhanced stability peptides, drug development | peptide.comontosight.aijocpr.comchemimpex.comguidechem.comchemicalbook.comfishersci.comglpbio.com |
| Stereochemistry Role | Mimics natural protein structure | Confers resistance to proteolysis, alters conformation | americanpeptidesociety.orgbyjus.comnih.gov |
Compound List:
this compound (N-tert-butoxycarbonyl-L-serine benzyl ester)
Boc-L-Ser-OBzl (N-tert-butoxycarbonyl-L-serine benzyl ester)
Boc-D-Ser-OBzl (N-tert-butoxycarbonyl-D-serine benzyl ester)
Boc (tert-Butyloxycarbonyl)
OBzl (Benzyl ester)
Fmoc (9-Fluorenylmethoxycarbonyl)
TFA (Trifluoroacetic acid)
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO5/c1-15(2,3)21-14(19)16-12(9-17)13(18)20-10-11-7-5-4-6-8-11/h4-8,12,17H,9-10H2,1-3H3,(H,16,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQADRZHPZVQGCW-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00427031 | |
| Record name | Boc-Ser-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59524-02-6 | |
| Record name | Boc-Ser-OBzl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00427031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Boc Ser Obzl and Its Analogs
Classical and Modern Synthesis Pathways of Boc-Ser-OBzl
The preparation of this compound can be accomplished through several established routes. These methods primarily focus on the efficient esterification of the carboxylic acid of N-Boc-serine with a benzyl (B1604629) group.
A widely employed and effective method for synthesizing this compound involves the direct benzylation of N-Boc-Serine using benzyl bromide. This reaction typically proceeds via a Williamson ether synthesis-like mechanism, where the carboxylate anion of N-Boc-Serine acts as a nucleophile, displacing the bromide from benzyl bromide.
A common procedure involves dissolving N-Boc-L-Serine in an aprotic polar solvent such as N,N-dimethyl-formamide (DMF). chemicalbook.com A base is added to deprotonate the carboxylic acid, forming the corresponding carboxylate salt. Cesium carbonate (Cs₂CO₃) is particularly effective for this purpose. chemicalbook.com Following the formation of the cesium salt, benzyl bromide is introduced, and the reaction mixture is stirred for several hours to ensure completion. chemicalbook.com The product is then typically purified using flash chromatography. chemicalbook.com Research has shown that this method can be highly efficient, with some procedures reporting yields of up to 100% after purification. chemicalbook.com
The reaction can be summarized as follows:
Step 1: Deprotonation of N-Boc-L-Serine with a base (e.g., Cesium Carbonate) in DMF.
Step 2: Nucleophilic attack of the carboxylate on benzyl bromide.
Table 1: Reaction Conditions for Synthesis of this compound from N-Boc-Serine
| Reactant 1 | Reactant 2 | Base | Solvent | Time | Yield | Reference |
|---|---|---|---|---|---|---|
| N-Boc-L-Serine | Benzyl Bromide | Cesium Carbonate | DMF | 12 hours | 100% | chemicalbook.com |
| N-Boc-L-Serine | Benzyl Bromide | Not specified | DMF | Not specified | Not specified |
Beyond direct alkylation with benzyl bromide, alternative routes for the esterification of N-Boc-Serine are available. These methods often involve the activation of the carboxylic acid to facilitate its reaction with benzyl alcohol. One of the most established techniques in peptide chemistry is the use of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC).
In a DCC-mediated esterification, DCC activates the carboxylic acid of N-Boc-Serine to form a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the hydroxyl group of benzyl alcohol, leading to the formation of the desired benzyl ester, this compound. The byproduct of this reaction is dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be removed by filtration. To improve efficiency and minimize side reactions, 1-hydroxy-benzotriazole (HBT) is often added as a catalyst.
Another approach involves the initial protection of the serine hydroxyl group with a benzyl ether before esterification. The resulting N-Boc-O-benzyl-L-serine can then be esterified. While this adds steps, it can be useful in complex syntheses where side-chain reactivity is a concern.
Synthesis from N-Boc-Serine and Benzyl Bromide
Advanced Synthetic Strategies for O-Benzyl Protection of Serine
The benzyl group is also a common protecting group for the hydroxyl side chain of serine, yielding Boc-Ser(Bzl)-OH. The strategies for introducing this O-benzyl group chemoselectively are critical for synthesizing serine-containing peptides and are often a precursor step before C-terminal esterification. researchgate.net
Chemoselectivity is a primary challenge in modifying serine, as the amino, carboxyl, and hydroxyl groups all possess reactivity. To selectively benzylate the side-chain hydroxyl group, the amino and carboxyl groups must be temporarily masked or the reaction conditions must strongly favor O-alkylation over N-alkylation or esterification.
One advanced method involves the use of benzyl trichloroacetimidate (B1259523) in the presence of an acid catalyst like boron trifluoride etherate (BF₃·OEt₂). This approach allows for the direct benzylation of serine derivatives under specific conditions that favor reaction at the hydroxyl group. Another technique to achieve chemoselectivity is through the formation of a temporary copper complex. By coordinating the amino and carboxyl groups of serine to a copper(II) ion, their nucleophilicity is masked, allowing a benzylating agent to react preferentially with the unprotected side-chain hydroxyl group.
Serine-Threonine Ligation (STL) is another sophisticated method that relies on the chemoselective reaction of the serine side chain to form a native peptide bond, underscoring the importance of selective transformations at this position.
Optimizing reaction conditions is crucial for maximizing yield and minimizing side reactions, such as racemization. Key factors to consider include the choice of solvent, base, temperature, and concentration of reactants.
For the synthesis of this compound from N-Boc-Serine and benzyl bromide, the use of a polar aprotic solvent like DMF is advantageous as it solubilizes the reactants and promotes the SN2 reaction. chemicalbook.com The choice of base is also critical; while strong bases can be used, milder bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often preferred to reduce the risk of side reactions. chemicalbook.com Cesium carbonate, in particular, has been shown to be highly effective, leading to high yields. chemicalbook.com Temperature control is also important; while some reactions can be run at room temperature, initial cooling may be necessary to control the reaction rate.
The following table illustrates how variations in reaction conditions can be explored to optimize a synthesis, modeled after a related procedure.
Table 2: Example of Optimization Parameters for Esterification
| Parameter | Condition A | Condition B | Rationale for Optimization |
|---|---|---|---|
| Base | NaOH | Cs₂CO₃ | Cesium carbonate is a softer base, often leading to cleaner reactions and higher yields in O- and C-alkylation. chemicalbook.com |
| Solvent | Dioxane/Water | DMF | DMF is a superior solvent for SN2 reactions involving carboxylates. chemicalbook.com |
| Temperature | 0 °C to Room Temp | Room Temperature | Maintaining a consistent temperature can prevent the formation of byproducts. |
The use of catalysts can significantly enhance the efficiency and selectivity of the O-benzylation of serine derivatives. In the Williamson ether synthesis, phase-transfer catalysts can be employed to facilitate the reaction between the serine derivative (in an aqueous or solid phase) and the benzyl halide (in an organic phase).
Acid catalysis is another powerful tool. As mentioned, the reaction of serine derivatives with benzyl trichloroacetimidate is catalyzed by Lewis acids such as BF₃·OEt₂. More modern reagents like 2,4,6-tris(benzyloxy)-1,3,5-triazine (B1595720) (TriBOT), when used with a strong acid catalyst like trifluoromethanesulfonic acid, can act as a highly efficient, atom-economical O-benzylating agent for various alcohols, a strategy applicable to the serine side chain.
Furthermore, palladium catalysts are integral to the chemistry of benzyl protecting groups, although they are most famously used for their removal via catalytic hydrogenation or transfer hydrogenation. mdma.chfishersci.co.uk The use of formic acid as a hydrogen donor with a Pd/C catalyst is a common method for deprotection. mdma.chacs.org Understanding these catalytic deprotection methods is essential for the strategic application of benzyl groups in a multi-step synthesis.
Optimization of Reaction Conditions and Yields
Preparation of this compound Precursors and Intermediates
The synthesis of N-(tert-butoxycarbonyl)-L-serine benzyl ester (this compound) is fundamentally reliant on the strategic preparation of key precursors derived from L-serine. These intermediates are designed to selectively block one of the reactive functional groups—either the amino group or the carboxylic acid—to allow for controlled reaction at the other site. The two principal intermediates in the synthetic pathways leading to this compound are N-(tert-butoxycarbonyl)-L-serine (Boc-Ser-OH) and L-serine benzyl ester (H-Ser-OBzl).
Synthesis of N-(tert-Butoxycarbonyl)-L-serine (Boc-Ser-OH)
The most critical precursor is N-Boc-L-serine, where the amino group of L-serine is protected by a tert-butoxycarbonyl (Boc) group. This protection prevents unwanted side reactions at the nitrogen atom during subsequent esterification of the carboxyl group. The standard method for this transformation involves the reaction of L-serine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), which serves as the Boc-group donor. ontosight.ai The reaction is performed in the presence of a base to deprotonate the amino group, thereby increasing its nucleophilicity for the attack on the (Boc)₂O reagent. ontosight.ai
Several variations in the base and solvent system have been documented to optimize yield and purity. A common laboratory-scale preparation uses a biphasic mixture of dioxane and an aqueous solution of sodium hydroxide. orgsyn.orgrsc.org The reaction is initiated at a low temperature (0-5°C) and then allowed to warm to room temperature to ensure completion. orgsyn.org Alternative procedures have been developed for industrial-scale production, utilizing bases such as sodium carbonate or sodium bicarbonate in an aqueous medium, which simplifies the process and can lead to high yields. google.com
Interactive Table 1: Synthetic Conditions for N-(tert-Butoxycarbonyl)-L-serine (Boc-Ser-OH)
| Starting Material | Primary Reagent | Base | Solvent System | Key Conditions | Yield (%) | Reference(s) |
| L-Serine | Di-tert-butyl dicarbonate | Sodium Hydroxide (NaOH) | Dioxane / Water | Stirred at 5°C for 30 min, then 3.5 hr at room temp. | Not specified in abstract | orgsyn.org |
| L-Serine | Di-tert-butyl dicarbonate | Sodium Hydroxide (NaOH) | 1,4-Dioxane / Water | Stirred at 0°C, then warmed to room temp. for 24 hr. | 94 | rsc.org |
| L-Serine | Di-tert-butyl dicarbonate | Sodium Carbonate or Sodium Bicarbonate | Water | Reaction conditions controlled to maintain pH between 10-12. | High | google.com |
Synthesis of L-Serine Benzyl Ester (H-Ser-OBzl)
The second key intermediate is L-serine benzyl ester, where the carboxylic acid function of L-serine is protected as a benzyl ester. This precursor is used when the synthetic strategy involves first protecting the C-terminus before introducing the N-Boc group. The most direct route to this compound is the Fischer esterification of L-serine with benzyl alcohol. chembk.com
This reaction is typically catalyzed by a strong acid, such as hydrochloric acid (HCl). The acid serves both to protonate the carboxyl group, activating it for nucleophilic attack by benzyl alcohol, and to form the hydrochloride salt of the resulting amino ester product (L-serine benzyl ester hydrochloride). chembk.com The esterification is often carried out by heating the reactants under reflux. An alternative method for preparing amino acid esters involves the use of thionyl chloride in the corresponding alcohol, a technique reported for the synthesis of L-serine methyl ester hydrochloride, which can be adapted for benzyl ester formation. chemicalbook.comtsijournals.comgoogle.com This method involves suspending L-serine in the alcohol and adding thionyl chloride at low temperatures before heating. google.com
Interactive Table 2: Synthetic Approaches for L-Serine Esters
| Product | Starting Material | Reagents | Solvent | Key Conditions | Reference(s) |
| L-Serine Benzyl Ester Hydrochloride | L-Serine | Benzyl alcohol, Hydrochloric acid (catalyst) | Not specified | Reflux | chembk.com |
| L-Serine Methyl Ester Hydrochloride | L-Serine | Thionyl chloride | Methanol (B129727) | Cooled to <0°C, then refluxed for 3 hr. | tsijournals.com |
| D-Serine Methyl Ester Hydrochloride | D-Serine | Acetyl chloride | Methanol | Added at -5 to 0°C, then refluxed for 15 hr. | chemicalbook.com |
| L-Serine Methyl Ester Hydrochloride | L-Serine | Thionyl chloride | Methanol | Cooled to 0-10°C, then heated to 35-40°C for 24-48 hr. | google.com |
Protective Group Chemistry and Mechanistic Studies of Boc Ser Obzl
Role of the Boc Group in N-α-Amino Protection
The tert-butoxycarbonyl (Boc) group is a widely employed acid-labile protecting group for amines, offering stability against basic conditions, nucleophiles, and catalytic hydrogenation total-synthesis.comjk-sci.comchemistrysteps.comorganic-chemistry.orgwikipedia.orgnih.govarkat-usa.orgbzchemicals.com. This stability profile makes it an excellent choice for protecting the α-amino group of amino acids during peptide synthesis.
The introduction of the Boc group typically involves the reaction of an amine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) total-synthesis.comjk-sci.comorganic-chemistry.orgnih.govbzchemicals.comcommonorganicchemistry.comcommonorganicchemistry.com. The mechanism begins with the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, forming a tetrahedral intermediate total-synthesis.comjk-sci.combzchemicals.comcommonorganicchemistry.comcommonorganicchemistry.commasterorganicchemistry.com. This is followed by the expulsion of a tert-butyl carbonate leaving group, which subsequently decomposes into carbon dioxide (CO₂) gas and a tert-butoxide anion total-synthesis.comjk-sci.combzchemicals.comcommonorganicchemistry.comcommonorganicchemistry.com. The tert-butoxide can then abstract a proton from the protonated amine, regenerating the amine functionality's neutrality and forming tert-butanol (B103910) total-synthesis.comjk-sci.combzchemicals.comcommonorganicchemistry.comcommonorganicchemistry.com. Bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA) can be used to facilitate the deprotonation step, although they are not strictly necessary for the reaction with Boc₂O total-synthesis.comjk-sci.combzchemicals.comcommonorganicchemistry.comcommonorganicchemistry.com. Lewis acids can also catalyze this reaction by activating the carbonyl group of Boc₂O semanticscholar.orgumich.edu.
The cleavage of the Boc group is achieved under acidic conditions total-synthesis.comjk-sci.comchemistrysteps.comwikipedia.orgnih.govcommonorganicchemistry.comumich.edunih.gov. A common method involves treatment with strong acids like trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrochloric acid (HCl) in organic solvents jk-sci.comwikipedia.orgnih.govmasterorganicchemistry.comcommonorganicchemistry.com. The mechanism initiates with the protonation of the carbonyl oxygen or the oxygen attached to the tert-butyl group of the carbamate (B1207046) chemistrysteps.comcommonorganicchemistry.comumich.edu. This protonation facilitates the heterolytic cleavage of the C-O bond, generating a stable tert-butyl cation and a carbamic acid intermediate chemistrysteps.comcommonorganicchemistry.comumich.edu. The tert-butyl cation can then lose a proton to form isobutylene (B52900) gas or be quenched by nucleophiles present in the reaction mixture. The carbamic acid readily decarboxylates, releasing CO₂ gas and yielding the free amine jk-sci.comchemistrysteps.comwikipedia.orgmasterorganicchemistry.comcommonorganicchemistry.comumich.edu. The generation of gaseous byproducts (CO₂ and isobutylene) necessitates that these reactions are not performed in closed systems jk-sci.comcommonorganicchemistry.com.
The Boc group is characterized by its acid-lability, a property that dictates its compatibility with other protecting groups. Its removal typically requires mild to moderate acidic conditions, such as TFA or dilute HCl jk-sci.comwikipedia.orgnih.govcommonorganicchemistry.com. This acid sensitivity means it is generally orthogonal to base-labile groups like Fmoc (9-fluorenylmethoxycarbonyl) organic-chemistry.orgarkat-usa.orgbiosynth.comresearchgate.netiris-biotech.de. However, it is not orthogonal to other acid-labile groups if the deprotection conditions are too harsh or prolonged, as the tert-butyl cation intermediate can potentially alkylate other sensitive functionalities chemistrysteps.comwikipedia.org. Scavengers like anisole (B1667542) or thioanisole (B89551) are often employed to trap the tert-butyl cation and prevent such side reactions organic-chemistry.orgwikipedia.org. The Boc group's stability to catalytic hydrogenation, nucleophiles, and bases contributes to its utility in orthogonal protection schemes organic-chemistry.orgnih.govarkat-usa.orgbiosynth.com.
Achieving selective Boc deprotection in complex molecules containing multiple protecting groups can be challenging due to the shared acid-lability of some groups. While Boc is generally removed by moderate acids, stronger acids or prolonged exposure might cleave other acid-sensitive groups wikipedia.orgbiosynth.comresearchgate.netiris-biotech.de. Strategies for selective deprotection often rely on carefully controlling the acid strength, reaction time, and temperature nih.gov. For instance, Lewis acids like AlCl₃ have been reported to selectively cleave N-Boc groups in the presence of other acid-labile protecting groups wikipedia.org. Thermal deprotection in continuous flow systems has also shown promise for selective removal of Boc groups based on temperature control, allowing differentiation between aryl and alkyl N-Boc derivatives nih.gov.
Acid-Lability and Orthogonality Considerations in Boc Chemistry
Functionality of the Benzyl (B1604629) Ester (OBzl) in Carboxyl and Hydroxyl Protection
The benzyl ester (OBzl) serves as a robust protecting group for carboxylic acids and, by extension, can be considered for hydroxyl protection in certain contexts. It is generally stable to acidic conditions that cleave Boc groups and resistant to basic hydrolysis and many nucleophiles biosynth.comresearchgate.netiris-biotech.de. Its primary deprotection methods are hydrogenolysis and acidolysis.
Benzyl esters are typically formed by the esterification of carboxylic acids with benzyl alcohol, often catalyzed by acids patsnap.comresearchgate.net. The mechanism involves protonation of the carboxylic acid's carbonyl oxygen, followed by nucleophilic attack by benzyl alcohol, and subsequent elimination of water to form the ester patsnap.comresearchgate.netyoutube.com.
Deprotection of benzyl esters can be achieved through several mechanisms. The most common is hydrogenolysis , which involves catalytic hydrogenation using hydrogen gas (H₂) and a metal catalyst, typically palladium on carbon (Pd/C) pearson.comacsgcipr.orgyoutube.comambeed.comacsgcipr.orgstackexchange.comorganic-chemistry.orglibretexts.org. The mechanism involves the adsorption of hydrogen and the ester onto the catalyst surface, leading to the cleavage of the C-O bond of the benzyl ester. This process yields the free carboxylic acid and toluene (B28343) pearson.comacsgcipr.orgyoutube.comambeed.comacsgcipr.orglibretexts.org. Transfer hydrogenation, using hydrogen donors like 1,4-cyclohexadiene (B1204751) or formic acid, can also be employed, sometimes offering milder conditions or avoiding the direct handling of H₂ gas acsgcipr.orgacsgcipr.orgorganic-chemistry.org.
Another method for OBzl deprotection is acidolysis . While benzyl esters are generally stable to mild acids, stronger acidic conditions or specific catalysts can effect their cleavage umich.eduresearchgate.netiris-biotech.decdnsciencepub.comucoz.com. The acid-catalyzed hydrolysis of esters typically follows an Aac2 or Aal1 mechanism, depending on the structure of the ester and the acid concentration youtube.comcdnsciencepub.comucoz.comlibretexts.orgchemguide.co.uk. For benzyl esters, an Aal1 mechanism is plausible, where the benzyl group, being able to form a stable carbocation, is cleaved first upon protonation, leading to the carboxylic acid and benzyl alcohol or toluene (if hydrogenolysis is involved) cdnsciencepub.comucoz.com.
Hydrogenolysis is a highly effective and widely used method for removing benzyl esters pearson.comacsgcipr.orgyoutube.comambeed.comacsgcipr.orgorganic-chemistry.orglibretexts.org. The reaction is typically carried out under mild conditions (room temperature or slightly elevated) with catalysts like Pd/C pearson.comacsgcipr.orgacsgcipr.org. This method is selective for benzyl groups and is compatible with many other functional groups, although care must be taken with other reducible functionalities like double or triple bonds acsgcipr.orgacsgcipr.org. The reaction produces toluene as a byproduct pearson.comacsgcipr.orgyoutube.comacsgcipr.orglibretexts.org.
Acidolysis offers an alternative route for OBzl deprotection. While less common than hydrogenolysis for simple benzyl ester cleavage, it can be employed when hydrogenolysis is not feasible due to the presence of other reducible groups researchgate.netiris-biotech.decdnsciencepub.comucoz.com. The mechanism involves acid-catalyzed cleavage of the C-O bond, potentially via an Aal1 pathway, yielding the free carboxylic acid and benzyl alcohol or toluene cdnsciencepub.comucoz.com. However, the acid-labile nature of the Boc group means that acidolysis for OBzl removal must be carefully controlled to avoid concomitant Boc deprotection, or vice versa, if orthogonal deprotection is desired wikipedia.orgresearchgate.netiris-biotech.de. In some cases, stronger acids like HF or TFMSA are used for OBzl cleavage, which are significantly harsher than typical Boc deprotection conditions biosynth.comresearchgate.net.
Mechanisms of Benzyl Ester Protection and Deprotection
Mechanistic Insights into Side Chain Protection of Serine in Boc-Ser-OBzl
In this compound, the side chain of serine, which is a primary hydroxyl group (-CH₂OH), remains unprotected. This is a common strategy in many peptide synthesis protocols, as the unprotected hydroxyl group can participate in hydrogen bonding and influence the conformation and solubility of peptides peptide.com. However, its reactivity must be considered, particularly during deprotection steps or coupling reactions.
The hydroxyl group of serine is generally stable under the acidic conditions used for Boc deprotection kuleuven.be. The tert-butyl cation generated during Boc cleavage is the primary concern for side reactions, as it can alkylate nucleophilic side chains like those of tyrosine or tryptophan if scavengers are not employed wikipedia.orgnih.govbzchemicals.com. The serine hydroxyl group itself is less prone to alkylation by these cations compared to more nucleophilic residues.
During hydrogenolysis for OBzl ester cleavage, the unprotected hydroxyl group is typically unaffected organic-chemistry.org. However, the reaction conditions must be carefully chosen to avoid potential side reactions with other functional groups present in more complex molecules.
Compound List
Applications of Boc Ser Obzl in Peptide Synthesis
Boc-Ser-OBzl as a Building Block in Solid-Phase Peptide Synthesis (SPPS)
This compound is a key player in solid-phase peptide synthesis (SPPS), a technique that involves the stepwise addition of amino acids to a growing peptide chain anchored to an insoluble resin support. iris-biotech.de The primary advantage of SPPS lies in the simplified purification process, where excess reagents and byproducts are easily washed away by filtration. iris-biotech.de
Integration into Boc/Bzl SPPS Strategies
The Boc/Bzl protecting group strategy is a classical approach in SPPS. iris-biotech.deiris-biotech.de In this scheme, the temporary Nα-Boc group is removed with a moderately strong acid, typically trifluoroacetic acid (TFA), while the more stable side-chain protecting groups, such as the benzyl (B1604629) ether on serine, and the linkage to the resin are cleaved at the end of the synthesis with a stronger acid like hydrogen fluoride (B91410) (HF). iris-biotech.deuwec.edu Boc-Ser(Bzl)-OH is the standard serine derivative used in this strategy. peptide.comtu-darmstadt.de The benzyl group provides robust protection for the serine hydroxyl group throughout the synthesis, preventing unwanted side reactions during the repeated cycles of deprotection and coupling. ekb.eg While the Fmoc/tBu strategy has become more prevalent, the Boc/Bzl method remains relevant for specific applications, including the synthesis of certain peptide thioesters and when dictated by established protocols. iris-biotech.deiris-biotech.de
The quasi-orthogonality of the Boc/Bzl system, where different strengths of acid are used for selective deprotection, is a key principle. biosynth.com The Boc group is labile to 20-50% TFA in dichloromethane (B109758), while the benzyl ether on serine is stable under these conditions but is cleaved by strong acids like HF. uwec.edu
Table of Protecting Groups in Boc/Bzl SPPS:
| Amino Acid | Side-Chain Protecting Group | Common Derivative |
| Serine | Benzyl (Bzl) | Boc-Ser(Bzl)-OH |
| Threonine | Benzyl (Bzl) | Boc-Thr(Bzl)-OH |
| Aspartic Acid | Benzyl ester (OBzl) | Boc-Asp(OBzl)-OH |
| Glutamic Acid | Benzyl ester (OBzl) | Boc-Glu(OBzl)-OH |
| Lysine | 2-Chlorobenzyloxycarbonyl (2-ClZ) | Boc-Lys(2-ClZ)-OH |
| Tyrosine | 2-Bromobenzyloxycarbonyl (2-BrZ) | Boc-Tyr(2-BrZ)-OH |
This table is based on information from multiple sources. uwec.edupeptide.comtu-darmstadt.de
Coupling Reactions and Reagent Systems
The formation of the peptide bond between this compound and the free amine of the resin-bound peptide requires the activation of the carboxylic acid group. A variety of coupling reagents are employed for this purpose. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), are commonly used. bachem.com The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) in conjunction with carbodiimides is a standard practice to enhance coupling efficiency and minimize racemization. google.com
Phosphonium and aminium/uronium salt-based reagents, including BOP, PyBOP, HBTU, and HATU, offer high coupling rates and are also widely used. bachem.com These reagents typically require the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). bachem.com The choice of coupling reagent and conditions is critical to ensure complete and efficient reaction without inducing side reactions.
Addressing Challenges in SPPS with this compound Derivatives
While a valuable building block, the use of this compound and other protected amino acids in SPPS is not without challenges. Racemization, the loss of stereochemical integrity at the α-carbon, is a significant concern during the activation and coupling steps. bachem.com The use of urethane-based protecting groups like Boc helps to suppress racemization. bachem.comnih.gov
Side reactions involving the protected side chains can also occur. For instance, aspartic acid residues protected as benzyl esters can undergo base-catalyzed aspartimide formation, particularly in sequences like Asp-Gly or Asp-Ser. uwec.edu This can lead to the formation of undesired β-peptides. uwec.edu Careful selection of protecting groups and optimization of reaction conditions are crucial to mitigate these challenges.
This compound in Solution-Phase Peptide Synthesis
Before the widespread adoption of SPPS, solution-phase peptide synthesis was the primary method for creating peptides. This compound and its derivatives are also integral to this classical approach, which remains important for large-scale synthesis and the preparation of peptide fragments. peptide.com
Fragment Condensation and Segment Coupling
In solution-phase synthesis, smaller peptide fragments are often prepared and then coupled together in a strategy known as fragment condensation or segment coupling. publish.csiro.auresearchgate.net This approach can be more efficient for the synthesis of long peptides. Boc-Ser(Bzl)-OH can be incorporated into these fragments, which are then deprotected at either the N- or C-terminus for subsequent coupling. publish.csiro.auresearchgate.net For example, a protected nonapeptide containing multiple Ser(OBzl) residues was synthesized and used in the fragment condensation to produce a tridecapeptide. publish.csiro.auresearchgate.net The coupling of these larger fragments is often facilitated by reagents like DCC in the presence of HOBt. publish.csiro.au
Strategies for Phosphopeptide Synthesis utilizing this compound derivatives
The synthesis of phosphopeptides, which are crucial in understanding cellular signaling, often involves the use of appropriately protected phosphoamino acid derivatives. This compound can serve as a precursor for creating phosphorylated serine building blocks. nih.gov
One approach involves the synthesis of Boc-Ser[PO(OR)₂]-OH derivatives, where 'R' can be groups like phenyl (Ph) or benzyl (Bzl). publish.csiro.au These building blocks can then be used in a "building block" strategy for phosphopeptide synthesis. For instance, Boc-Ser[PO(OPh)₂]-OH has been successfully used in the stepwise synthesis of protected oligophosphoseryl peptides using N-ethyl-N'-(3-dimethylaminopropyl)-carbodiimide hydrochloride (EDC) as the coupling reagent. nih.govbiocrick.com
Another strategy involves the use of the 2,2,2-trichloroethyl (Tc) group as a phosphorus protecting moiety. Boc-Ser[PO(OTc)₂]-OBzl has been synthesized in high yield and demonstrated to be a useful intermediate in phosphopeptide synthesis. nih.govbiocrick.com The choice of phosphate (B84403) protecting group is critical, as they must be stable during peptide assembly but readily removable during the final deprotection step. For example, phenyl and benzyl phosphate protecting groups can be removed by hydrogenolysis. publish.csiro.au
Synthesis of Specific Peptide Sequences and Analogs Incorporating Serine
The protected amino acid N-(tert-Butoxycarbonyl)-O-benzyl-L-serine, commonly referred to as Boc-Ser(Bzl)-OH, and its benzyl ester form, this compound, are pivotal building blocks in the strategic assembly of peptides. peptide.combiosynth.com The benzyl group serves as a stable protecting group for the hydroxyl function of the serine side chain, preventing unwanted side reactions during peptide coupling. peptide.com This protection is compatible with the Boc strategy for solid-phase peptide synthesis (SPPS) and can be removed simultaneously with cleavage from the resin using strong acids like hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com In solution-phase synthesis, the benzyl group is conveniently cleaved by hydrogenolysis. peptide.com
The incorporation of serine residues is critical for conferring hydrophilicity to peptides and can play a significant role in the peptide's interaction with biological receptors, as the side chain can act as both a hydrogen bond donor and acceptor. peptide.com Research has demonstrated the utility of Boc-Ser(Bzl)-OH in the synthesis of complex peptide sequences. For instance, it has been employed in the solid-phase synthesis of thymosin α1, where it was sequentially coupled to build the desired 28-amino acid peptide chain on a methylbenzhydrylamine resin. google.com Another example is the stepwise conventional synthesis of a fully protected pentapeptide fragment of myelin basic protein, Boc-Ser(OBzl)-Leu-Pro-Gln-Lys(N⁸-Cbz)-OBzl. researchgate.net
The following table summarizes examples of peptide sequences synthesized using Boc-Ser(Bzl)-OH as a key reagent.
| Peptide/Protein Fragment | Synthetic Method | Key Building Block | Resulting Protected Peptide Sequence |
| Thymosin α1 Fragment | Solid-Phase Peptide Synthesis (Boc-strategy) | Boc-Ser(Bzl)-OH | Ac-Ser(Bzl)-Asp(OBzl)-Ala-Ala-Val-Asp(OBzl)-Thr(Bzl)-Ser(Bzl)-Ser(Bzl)-Glu(OBzl)-Ile-Thr(Bzl)-Thr(Bzl)-Lys(ClZ)-Asp(OBzl)-Leu-Lys(ClZ)-Glu(OBzl)-Lys(ClZ)-Lys(ClZ)-Glu(OBzl)-Val-Val-Glu(OBzl)-Glu(OBzl)-Ala-Glu(OBzl)-Asp(NH-resin)-OBzl google.com |
| Myelin Basic Protein (65-74 region) Fragment | Solution-Phase Peptide Synthesis | Boc-Ser(OBzl)-OH | Boc-Ser(OBzl)-Leu-Pro-Gln-Lys(N⁸-Cbz)-OBzl researchgate.net |
Construction of Peptides with D-Serine Residues
The incorporation of non-native D-amino acids, such as D-serine, into peptide sequences is a crucial strategy for developing analogs with enhanced biological activity, stability against enzymatic degradation, and unique conformational properties. Boc-D-Ser-OBzl and its corresponding carboxylic acid, Boc-D-Ser(Bzl)-OH, are versatile reagents for introducing D-serine residues during peptide synthesis. guidechem.comchemimpex.comsigmaaldrich.com The use of these building blocks allows for the selective and precise placement of D-serine within a growing peptide chain, which is particularly important in the fields of neuroscience research and drug development. chemimpex.com D-serine itself is a significant neurotransmitter, and peptides containing this residue are valuable tools for studying neurological processes and designing novel therapeutics targeting specific receptors. chemimpex.com
The synthesis process mirrors that of its L-enantiomer, utilizing the stable Boc and benzyl protecting groups that are compatible with standard peptide synthesis protocols. guidechem.comchemimpex.com
| Property | Boc-L-Ser(Bzl)-OH | Boc-D-Ser(Bzl)-OH |
| Synonym | N-(tert-Butoxycarbonyl)-O-benzyl-L-serine | Boc-O-benzyl-D-serine |
| CAS Number | 23680-31-1 | 47173-80-8 sigmaaldrich.com |
| Molecular Formula | C₁₅H₂₁NO₅ | C₁₅H₂₁NO₅ sigmaaldrich.com |
| Molecular Weight | 295.33 | 295.33 sigmaaldrich.com |
| Application | Boc solid-phase peptide synthesis | Boc solid-phase peptide synthesis sigmaaldrich.com |
| Optical Rotation | [α]20/D +20±1°, c = 2% in ethanol (B145695): water (4:1) | Not specified in provided results |
Synthesis of Phosphorylated Peptides via this compound Derived Building Blocks
The phosphorylation of serine residues is a fundamental post-translational modification that regulates numerous cellular processes. The synthesis of phosphopeptides is therefore essential for studying protein kinases, phosphatases, and signal transduction pathways. peptide.com A primary method for synthesizing phosphoserine-containing peptides involves the "global phosphorylation" approach, where a protected phosphoserine derivative is incorporated directly into the peptide sequence during synthesis.
Building blocks derived from Boc-Ser-OH are central to this strategy in Boc-mode peptide synthesis. peptide.com The serine hydroxyl group is phosphorylated and the phosphate group itself is protected, typically with phenyl (Ph) or benzyl (Bzl) groups, to prevent interference during coupling reactions. publish.csiro.auresearchgate.net The resulting derivative, such as Boc-Ser(PO₃Ph₂)-OH or Boc-Ser(PO₃Bzl₂)-OH, can then be used in standard solid-phase or solution-phase synthesis. publish.csiro.aursc.org
Research has demonstrated the successful synthesis of various phosphopeptides using this methodology. For example, protected tripeptides like Boc-Glu(OBzl)-Ser(PO₃R₂)-Leu-OBzl (where R = phenyl or benzyl) have been synthesized in high yields. publish.csiro.auresearchgate.net The phenyl and benzyl phosphate protecting groups are advantageous as they can be readily removed by catalytic hydrogenolysis, yielding the final phosphopeptide. publish.csiro.auresearchgate.net
However, the stability of these protecting groups during the synthesis is a critical consideration. Benzyl phosphate groups have shown sensitivity to the acidic conditions used for Boc-group removal, which can lead to premature deprotection and side reactions. researchgate.net Studies have shown that using milder acids like 98% formic acid for Boc cleavage can minimize the loss of benzyl phosphate protecting groups. researchgate.netpublish.csiro.au Similarly, during the final cleavage from the resin with strong acids like HF, significant dephosphorylation of the Ser(PO₃Ph₂) residue can occur. nih.gov
Despite these challenges, the use of Boc-Ser(PO₃R₂)-OH derivatives has enabled the synthesis of complex phosphopeptides, including oligophosphoseryl sequences found in proteins like casein and a complex octapeptide, Ac-Glu-PSer-Leu-PSer-PSer-PSer-Glu-Glu-NHMe. rsc.orgnih.gov
The table below details various protected phosphoserine building blocks derived from Boc-serine and their application in synthesizing specific peptide sequences.
| Protected Phosphoserine Building Block | Peptide Sequence Synthesized | Key Findings and Deprotection |
| Boc-Ser(PO₃Ph₂)-OH | Z-Xxx-(Ser[PO(OPh)₂])₃-Glu(OBzl)-OBzl (Xxx = Ile, Val, Gly, Leu) nih.gov | Synthesized in high yields via stepwise lengthening. Deprotection via hydrogenolysis (PtO₂). nih.gov |
| Boc-Ser(PO₃Ph₂)-OH | Ac-Ala-Ile-Arg-Arg-Ala-Ser(P)-Thr-Ile-Glu-NH₂ nih.gov | Synthesized via Boc/SPPS. HF cleavage caused extensive dephosphorylation of the Ser(PO₃Ph₂) residue. nih.gov |
| Boc-Ser(PO₃Ph₂)-OH | Ac-Glu-PSer-Leu-PSer-PSer-PSer-Glu-Glu-NHMe rsc.org | Synthesized via conventional Boc/solution phase method. Phenyl groups removed by hydrogenolysis. rsc.org |
| Boc-Ser(PO₃Bzl₂)-OH | Boc-Glu(OBzl)-Ser(PO₃Bzl₂)-Leu-OBzl publish.csiro.auresearchgate.net | Synthesized via mixed-anhydride coupling. Benzyl groups removed by hydrogenolysis to yield Glu-Ser(P)-Leu. publish.csiro.auresearchgate.net |
| Boc-Ser(PO₃BrBzl₂)-OH | Boc-Glu(OBzl)-Ser(PO₃BrBzl₂)-Leu-OBzl publish.csiro.au | Synthesized using Boc mode with 98% formic acid for Boc cleavage. Deprotection by palladium-catalysed hydrogenolysis. publish.csiro.au |
| Boc-Ser[PO(OTc)₂]-OBzl | Boc-Glu(OBzl)-Ser[PO(OTc)₂]-OBzl nih.gov | The 2,2,2-trichloroethyl (Tc) group was shown to be a useful phosphorus protecting moiety. nih.gov |
| Boc-Ser(PO[OBzl(4NO₂)]₂)-OH·DCHA | Not specified in provided results | Prepared as a crystalline compound for potential use in Boc-mode solid-phase synthesis. oup.com |
Role of Boc Ser Obzl in the Synthesis of Complex Organic Molecules
Beyond Peptide Synthesis: Boc-Ser-OBzl as a Chiral Synthon
While widely recognized for its utility in peptide synthesis, this compound also functions as a chiral synthon in the construction of non-peptide organic molecules. Its inherent stereochemistry makes it a crucial starting material for creating enantiomerically pure compounds. The protected serine moiety can be elaborated through various synthetic strategies to introduce chirality and specific functional groups into target molecules, contributing to the synthesis of complex natural products and pharmaceuticals. For instance, its derivatives have been explored in the synthesis of tetrasubstituted pyrroles, demonstrating its utility in constructing heterocyclic systems with defined stereochemistry sigmaaldrich.com.
Derivatization of this compound for Novel Compound Generation
The functional groups present in this compound can be selectively modified or reacted to generate a wide array of novel compounds.
This compound can be employed in the synthesis of O-acyl isodipeptides. This process typically involves coupling this compound with other N-protected amino acids, often utilizing coupling reagents like COMU, to form isodipeptide units. These O-acyl isodipeptide units are important for advanced peptide synthesis strategies, such as the "click peptide" protocol, enabling the assembly of challenging peptide sequences rsc.orgdokumen.pubresearchgate.netniph.go.jp.
The hydroxyl group on the serine side chain of this compound is a reactive site that can undergo various derivatizations. These modifications allow for the introduction of diverse functionalities, expanding the synthetic utility of the molecule. For example, this hydroxyl group can be involved in ether formation, esterification, or other nucleophilic substitution reactions, leading to a range of serine derivatives with altered properties and potential applications. Research has explored the enzymatic transgalactosylation of the hydroxyl side chain of serine derivatives, including this compound, using β-galactosidase from Escherichia coli mdpi.comresearchgate.net.
This compound has been utilized as a precursor in the synthesis of tetrasubstituted pyrroles. Specifically, derivatives of this compound, such as Boc-Ser(OBzl)-H, have been employed in Zr-catalyzed reactions with 1,3-dicarbonyl compounds to construct these heterocyclic systems. Tetrasubstituted pyrroles are of interest due to their presence in biologically active molecules and potential as therapeutic agents, for instance, as MEK kinase inhibitors acs.org.
Reactions at the Hydroxyl Side Chain of Serine
Applications in Medicinal Chemistry and Pharmaceutical Researchchemimpex.comguidechem.comsmolecule.comthieme-connect.de
The unique structural features and reactivity of this compound make it a valuable component in medicinal chemistry and pharmaceutical research.
This compound serves as a key intermediate in the design and development of various pharmaceuticals. Its role as a protected amino acid derivative facilitates the synthesis of peptide-based drugs, which are increasingly important in therapeutic applications. Researchers utilize this compound to incorporate specific serine residues into peptide sequences, which can influence the biological activity, stability, and targeting of the resulting drug candidates. For example, it has been noted for its utility in developing peptide-based drugs and in neuroscience research, where D-serine plays a role in neurotransmission chemimpex.com. Furthermore, this compound derivatives have been identified as active compounds in studies exploring inhibitors of the 20S proteasome, a target in cancer therapy dntb.gov.ua.
Prodrug Design Considerations
This compound plays a significant role in the field of prodrug design, a strategy aimed at improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. By conjugating a drug molecule to a carrier moiety, prodrugs can enhance solubility, bioavailability, stability, and targeted delivery. The serine ester linkage within this compound is particularly valuable in this context, as it can serve as a cleavable linker.
| Aspect of Prodrug Design | Description of this compound's Contribution | Benefits Achieved |
| Linker Functionality | The benzyl (B1604629) ester group serves as a cleavable ester linkage. | Enables controlled release of the active drug upon hydrolysis or enzymatic cleavage. |
| Protective Groups | Boc group protects the amino terminus; Benzyl ester protects the carboxyl terminus. | Allows for selective chemical reactions during synthesis and conjugation, preventing unwanted side reactions. |
| Solubility Enhancement | The amino acid moiety can improve the aqueous solubility of lipophilic drugs. | Facilitates formulation and administration, potentially improving absorption. |
| Bioavailability Improvement | Strategic cleavage of the ester linkage can lead to efficient release of the active drug. | Enhances the amount of drug reaching systemic circulation or target tissues. |
| Stability | The protected amino acid structure can enhance the stability of the conjugated molecule during storage and transit. | Maintains the integrity of the prodrug until activation. |
| Targeted Delivery | Amino acid conjugation can sometimes facilitate uptake by specific transporters or cells. | Potentially directs the drug to specific sites of action. |
Bioconjugation and Related Advanced Chemical Applications
This compound is a versatile building block extensively utilized in peptide synthesis and various bioconjugation strategies. Its well-defined protection scheme facilitates its incorporation into complex peptide chains, whether in solid-phase peptide synthesis (SPPS) or solution-phase synthesis.
In peptide synthesis, this compound serves as a protected form of L-serine, allowing the controlled addition of this amino acid residue into a growing peptide sequence. The Boc group on the amino terminus is readily removed under mild acidic conditions, such as treatment with trifluoroacetic acid (TFA) or HCl in organic solvents, to expose the free amine for subsequent peptide bond formation cymitquimica.combiosynth.com. The benzyl ester protecting the carboxyl group can be cleaved through hydrogenolysis (e.g., using hydrogen gas in the presence of a palladium catalyst) or saponification, typically after the peptide chain has been assembled or at a later stage of synthesis peptide.compeptide.com. This orthogonal deprotection strategy, where the Boc group is acid-labile and the benzyl ester is cleaved by reduction or hydrolysis, is fundamental to the stepwise elongation of peptides.
Beyond peptide synthesis, this compound is employed in bioconjugation to attach serine residues or peptide fragments to biomolecules, surfaces, or other molecular scaffolds. This is crucial for developing targeted drug delivery systems, diagnostic tools, and for modifying proteins to study their functions and interactions chemimpex.com. The ability to selectively deprotect either the amino or carboxyl terminus of this compound allows for its directed conjugation, enabling the creation of sophisticated molecular architectures with specific biological activities or properties.
| Application Area | Role of this compound | Protecting Group Strategy | Deprotection Methods | Key Applications |
| Peptide Synthesis | Building block for incorporating L-serine into peptide chains. | Boc protection of the α-amino group; Benzyl ester (OBzl) protection of the carboxyl group. | Boc: Acidic conditions (e.g., TFA, HCl). Benzyl Ester: Hydrogenolysis (H₂/Pd-C), saponification. | Synthesis of peptides for pharmaceuticals, research, and diagnostics. |
| Bioconjugation | Used to attach serine residues or peptide fragments to other molecules or surfaces. | Standard Boc/OBzl protection allows for controlled coupling reactions. | Deprotection of Boc (acid) or ester linkage (hydrogenolysis/saponification) as needed for further modification or linkage. | Creating targeted drug delivery systems, diagnostic tools, protein modification. |
Mentioned Compounds:
this compound
N-alpha-tert-butoxycarbonyl-L-serine benzyl ester
Boc-L-serine benzyl ester
Benzyl (2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
L-serine
D-serine
Nipecotic acid-L-serine ester prodrug
Analytical and Spectroscopic Characterization in Research Settings
Advanced Spectroscopic Techniques for Structural Elucidation of Boc-Ser-OBzl and its Derivatives
Spectroscopic methods are indispensable for confirming the identity and structural features of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about the arrangement of atoms and the molecular weight, respectively.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone for structural elucidation, offering high-resolution data about the molecular framework of this compound. Both ¹H NMR and ¹³C NMR are routinely used.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound typically displays characteristic signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the benzyl (B1604629) ether moiety, and the serine amino acid backbone. The tert-butyl protons of the Boc group appear as a singlet around 1.4 ppm. The methylene (B1212753) protons of the benzyl ether are observed as a singlet around 4.5 ppm, with the phenyl protons appearing as a multiplet in the aromatic region (7.2-7.4 ppm). The α-proton of the serine residue typically resonates around 4.5-4.7 ppm, and the β-methylene protons appear as a doublet of doublets around 3.6-3.8 ppm. The hydroxyl proton of the serine side chain and the NH proton are also observable, though their exact positions can vary depending on the solvent and concentration. mdpi.com
¹³C NMR Spectroscopy: Carbon-13 NMR provides complementary information, with distinct signals for each unique carbon atom in the molecule. Key signals include those for the carbonyl carbons of the Boc group and the carboxylic acid, the quaternary carbon of the Boc group, the methylene carbons of the benzyl ether and the serine side chain, the α-carbon, and the aromatic carbons of the benzyl ring. mdpi.com
Table 6.1.1: Typical ¹H NMR Chemical Shifts (ppm) for this compound
| Proton Type | Chemical Shift (ppm) | Multiplicity |
| Boc - CH₃ | ~1.4 | s |
| Benzyl - CH₂ | ~4.5 | s |
| Serine - α-CH | ~4.5-4.7 | m |
| Serine - β-CH₂ | ~3.6-3.8 | dd |
| Benzyl - Phenyl | ~7.2-7.4 | m |
| Serine - OH | Variable | Variable |
| Serine - NH | Variable | Variable |
Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is vital for determining the molecular weight and confirming the elemental composition of this compound. Various ionization techniques can be employed.
Electrospray Ionization (ESI-MS): ESI-MS is commonly used, typically yielding protonated molecules ([M+H]⁺) or adducts with alkali metal ions (e.g., [M+Na]⁺). For this compound (C₁₅H₂₁NO₅), the calculated monoisotopic mass is approximately 295.14 g/mol . ESI-MS can confirm this molecular weight. mdpi.com
Fragmentation Patterns: Tandem mass spectrometry (MS/MS) can provide structural information through fragmentation. Common fragmentation pathways for this compound might involve the loss of the Boc group (m/z 100), the benzyl group, or cleavage within the serine backbone. For instance, fragmentation of galactosylated N-Boc-Ser-OMe (a related derivative) shows loss of the sugar moiety and formation of acceptor ions [M-H]⁻ at m/z 218.1, indicative of the serine core. mdpi.com While specific fragmentation patterns for this compound are not detailed in all sources, the general principles of Boc and benzyl ester cleavage are applicable.
Table 6.1.2: Expected Mass Spectrometric Data for this compound
| Ion Type | Expected m/z (approx.) | Ionization Method | Notes |
| [M+H]⁺ | 296.14 | ESI | Protonated molecule |
| [M+Na]⁺ | 318.13 | ESI | Sodium adduct |
| Fragment | ~100 | ESI-MS/MS | Loss of Boc group (C₅H₁₀O₂⁺) |
| Fragment | ~107 | ESI-MS/MS | Loss of benzyl group (C₇H₇O⁺) |
Chromatographic Methods for Purity Assessment and Enantiomeric Excess Determination
Chromatographic techniques are essential for evaluating the purity of this compound and, critically, for determining its enantiomeric excess, ensuring the desired L-configuration.
High-Performance Liquid Chromatography (HPLC)
HPLC is a primary method for assessing the purity of synthesized compounds. Chiral HPLC is specifically used to quantify enantiomeric purity.
Purity Assessment: Reverse-phase HPLC, typically using a C18 column with a mobile phase consisting of acetonitrile (B52724) or methanol (B129727) and water (often with a buffer or acid modifier like trifluoroacetic acid or ammonium (B1175870) acetate), is employed to separate this compound from potential impurities. Detection is usually performed using UV absorbance at wavelengths around 210-220 nm. mdpi.comruifuchemical.com Purity levels of ≥95% or ≥98% are commonly reported for commercially available or well-synthesized batches. ruifuchemical.com
Enantiomeric Excess (ee) Determination: Chiral HPLC columns are utilized to separate the L-enantiomer from any D-enantiomer present. Specific chiral stationary phases (e.g., based on cellulose (B213188) or amylose (B160209) derivatives) are used with appropriate mobile phases. While specific conditions for this compound are not universally detailed across all sources, methods for similar protected amino acids often involve mobile phases like hexane/isopropanol or ethanol (B145695)/water mixtures. thieme-connect.dersc.org The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers. thieme-connect.de
Table 6.2.1: Typical HPLC Conditions and Findings for this compound
| Parameter | Purity Analysis | Enantiomeric Excess (ee) Determination |
| Column Type | C18 | Chiral Stationary Phase (e.g., Chiralcel AS-RH) |
| Mobile Phase | Acetonitrile/Water (with buffer/acid) | Hexane/Isopropanol or Ethanol/Water mixtures |
| Detection | UV (e.g., 210-220 nm) | UV (e.g., 210-220 nm) |
| Typical Purity | ≥95% or ≥98% | Not applicable (determines ee) |
| Typical ee | Not applicable (determines ee) | Typically >98% for L-enantiomer |
Thin-Layer Chromatography (TLC)
TLC serves as a rapid and cost-effective method for monitoring reaction progress and qualitatively assessing the purity of this compound.
Solvent Systems: Common solvent systems for TLC of this compound include mixtures of ethyl acetate (B1210297) and hexanes, or chloroform (B151607) and methanol. For example, a 1:1 mixture of ethyl acetate/hexanes or a 4:6 mixture of hexanes/ethyl acetate are frequently used. google.comarizona.edugoogle.co.ugoup.com
Rf Values: The Rf (retardation factor) values are characteristic for a given compound in a specific solvent system. For this compound, Rf values are typically in the range of 0.3 to 0.9 depending on the polarity of the mobile phase. google.comoup.comoup.com Visualization is usually achieved using UV light or staining reagents like ninhydrin (B49086) (though ninhydrin reacts with free amines, so it might be used for impurities or after deprotection). google.comarizona.edu
Table 6.2.2: Representative TLC Solvent Systems and Rf Values for this compound
| Solvent System (v/v) | Rf Value (approx.) | Visualization Method |
| Ethyl Acetate : Hexanes (1:1) | ~0.5 - 0.7 | UV light |
| Chloroform : Methanol (95:5) | ~0.8 - 0.9 | UV light |
| Hexanes : Ethyl Acetate (6:4) | ~0.4 - 0.6 | UV light |
Optical Rotation Studies for Stereochemical Analysis
Optical rotation is a fundamental technique for confirming the stereochemical configuration of chiral molecules like this compound. It measures the degree to which a chiral compound rotates plane-polarized light.
Specific Rotation ([α]D): The specific rotation of this compound is a key parameter to verify its enantiomeric purity and confirm it is the L-isomer. Reported values for this compound typically fall in the range of +17° to +20° (c = 1-2% in methanol or ethanol). oup.com For example, [α]²⁰/D = +20±1° in ethanol and [α]²⁰/D +20±1°, c = 2% in ethanol: water (4:1) are cited. Another source reports [α]D = -19° (c 1, MeOH) oup.com, which might refer to a different solvent or enantiomer, or a typo, as most sources indicate a positive rotation for the L-isomer. However, the positive sign is consistent with the L-configuration for serine derivatives. chempep.com The measurement is performed at a specific temperature (e.g., 20°C or 25°C) and concentration in a defined solvent.
Table 6.3: Optical Rotation of this compound
| Compound | Specific Rotation ([α]D) | Solvent/Concentration | Temperature (°C) | Notes |
| This compound | +20 ± 1° | Ethanol (c=2%) | 20 | Consistent with L-enantiomer |
| This compound | +20 ± 1° | Ethanol:Water (4:1) (c=2%) | 20 | Consistent with L-enantiomer |
| This compound | +17° to +20° | Methanol (c=1-2%) | 20-25 | Typical range reported |
| This compound | -19° | Methanol (c=1) | Not specified | Potentially a typo or different isomer/solvent |
Future Directions and Emerging Research Avenues for Boc Ser Obzl
Novel Synthetic Applications and Methodologies
Emerging research is focused on developing more efficient and selective synthetic routes that leverage Boc-Ser-OBzl. Studies are investigating its incorporation into novel coupling chemistries and catalytic systems to streamline the synthesis of peptides and peptidomimetics. For instance, the use of zirconium-based Lewis acid catalysis has shown promise in the synthesis of substituted pyrroles from N-acyl α-aminoaldehydes, including derivatives of this compound, demonstrating the compound's potential in constructing heterocyclic scaffolds with high yields and stability acs.org. Further methodological development is expected to explore its reactivity in various functional group transformations, expanding its repertoire as a key intermediate in organic synthesis.
Exploration in Advanced Materials Science
The unique structural features of this compound make it an attractive candidate for integration into advanced materials. Research is beginning to explore its use in the functionalization of polymers and the development of novel biomaterials. While specific applications are still in nascent stages, the inherent properties of amino acid derivatives, such as this compound, suggest potential roles in areas like drug delivery systems, biosensing platforms, and self-assembling peptide-based materials. The ability to precisely control the incorporation of such building blocks into larger structures is a key area for future investigation.
Further Developments in Biologically Active Molecule Synthesis
This compound remains a crucial building block in the synthesis of biologically active molecules, especially peptides and peptide-based therapeutics. Future research directions include its application in the synthesis of modified peptides with enhanced stability, altered pharmacokinetic profiles, or novel biological activities. For example, research into peptide inhibitors of proteases has utilized Boc-Ser(OBzl)-Leu-Leucinal, a derivative related to this compound, demonstrating significant activity and paving the way for structure-activity relationship studies of such compounds researchgate.netresearchgate.net. Furthermore, its potential role in the synthesis of glycopeptides and other post-translationally modified amino acid analogs is an active area of interest, aiming to create more complex and precisely functionalized biomolecules for therapeutic and diagnostic purposes mdpi.com.
Integration with Flow Chemistry and Automated Synthesis Platforms
The drive for efficiency and scalability in chemical synthesis is leading to the integration of compounds like this compound into flow chemistry and automated synthesis platforms. While direct examples of this compound in continuous flow setups are emerging, the broader field of peptide synthesis has seen significant advancements in automated and flow methodologies arizona.edu. Future research is likely to focus on adapting existing synthetic protocols involving this compound to these advanced platforms, enabling faster, more reproducible, and potentially greener synthesis of peptides and related compounds. This integration promises to accelerate drug discovery and development by providing rapid access to diverse peptide libraries.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Boc-Ser-OBzl, and how do reaction conditions influence yield and purity?
- This compound is synthesized via benzylation of Boc-protected serine under anhydrous conditions, typically using benzyl bromide and a base like triethylamine in dichloromethane. Yield optimization requires strict control of temperature (0–5°C to minimize racemization) and stoichiometric ratios (1:1.2 for serine:benzyl bromide). Purity is verified via TLC (Rf ~0.5 in ethyl acetate/hexane) and HPLC (>95% purity). Side products like N-Boc deprotection intermediates may form if moisture is present .
Q. Which analytical techniques are most reliable for characterizing this compound, and how should data be interpreted?
- NMR Spectroscopy : Key signals include δ 1.4 ppm (Boc tert-butyl), δ 5.1 ppm (benzyl CH2), and δ 3.8–4.2 ppm (serine β-H). Mass Spectrometry (MS) : ESI-MS should show [M+H]+ at m/z 324.3. HPLC : Use a C18 column with acetonitrile/water (70:30) for retention time consistency. Discrepancies in NMR splitting patterns may indicate residual solvents or diastereomers; repeat under dry conditions .
Q. How is this compound utilized in solid-phase peptide synthesis (SPPS), and what are common pitfalls?
- This compound acts as a protected serine residue in SPPS. The benzyl ester (OBzl) is acid-labile, requiring HF or TFMSA for cleavage. A common pitfall is incomplete deprotection due to steric hindrance in branched peptides. Pre-activation with HOBt/DIC and extended coupling times (2–4 hours) improve incorporation efficiency. Monitor via Kaiser test for free amine groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound under basic conditions?
- Contradictory stability reports (e.g., partial deprotection in pH 8–9 buffers) may arise from solvent choice or trace metal catalysts. Design a controlled study comparing stability in DMF vs. THF with/without DIEA. Use LC-MS to quantify degradation products. Adjust buffer ionic strength to assess electrostatic effects on benzyl ester hydrolysis .
Q. What strategies optimize this compound’s enantiomeric purity when scaling up synthesis?
- Racemization occurs at serine’s β-carbon during benzylation. Mitigation strategies:
- Use low-temperature (–20°C) reactions with Hünig’s base.
- Replace benzyl bromide with benzyl trichloroacetimidate for milder conditions.
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak AD-H column, heptane/ethanol).
- Pilot studies show <2% racemization at 100 mmol scale with these adjustments .
Q. How do computational models predict this compound’s reactivity in non-standard solvents (e.g., ionic liquids)?
- Density Functional Theory (DFT) simulations (B3LYP/6-31G*) model solvation effects on benzylation kinetics. Key parameters:
- Solvent polarity (dielectric constant >15 reduces activation energy).
- Hydrogen-bonding capacity of ionic liquids (e.g., [BMIM][BF4]) stabilizes transition states.
- Validate predictions experimentally via kinetic profiling under inert atmospheres .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
